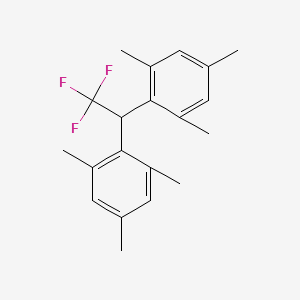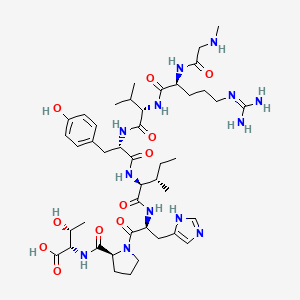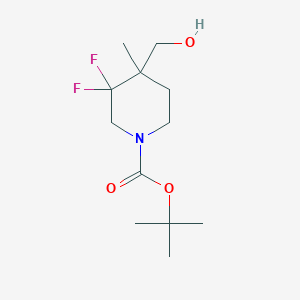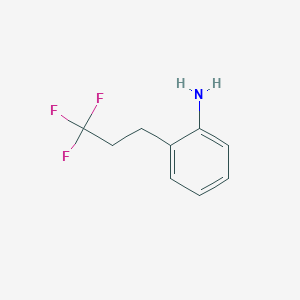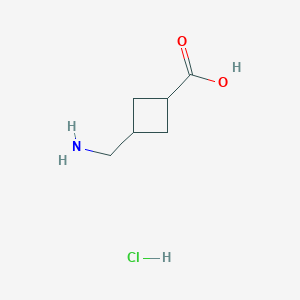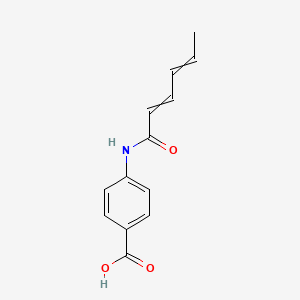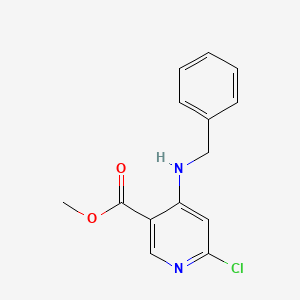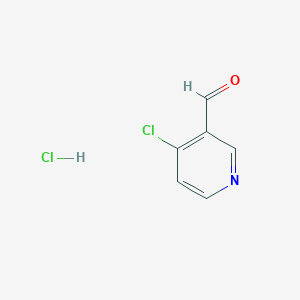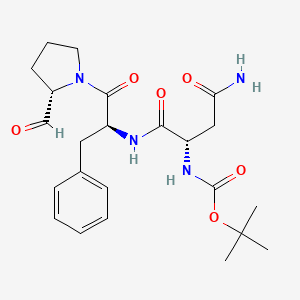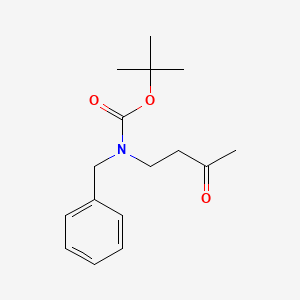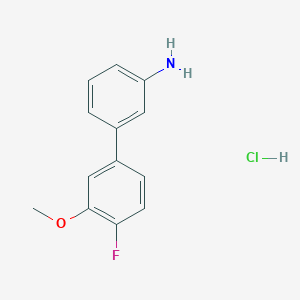
3-(4-Fluoro-3-methoxyphenyl)aniline, HCl
Übersicht
Beschreibung
3-(4-Fluoro-3-methoxyphenyl)aniline, HCl, also known as 3-fluoro-4-(4-methoxyphenoxy)aniline hydrochloride, is a chemical compound with the molecular formula C13H13ClFNO . It has a molecular weight of 253.7 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(4-Fluoro-3-methoxyphenyl)aniline, HCl consists of a biphenyl core with a fluoro group at the 4’ position and a methoxy group at the 3’ position . The compound also contains an amine group at the 3 position .
Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies
Research on boronic acid derivatives such as 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) demonstrates the use of aniline, including 3-(4-Fluoro-3-methoxyphenyl)aniline, in fluorescence quenching studies. These studies are significant for understanding the behavior of these compounds in various solvents and their conformational changes (Geethanjali et al., 2015).
Synthesis of Fluorinated Compounds
3-(4-Fluoro-3-methoxyphenyl)aniline plays a role in the synthesis of complex fluorinated compounds, such as 3-fluoro-2-quinolones. These compounds are synthesized through reactions involving aniline derivatives, highlighting the compound's utility in creating diverse fluorinated molecular structures (Mävers & Schlosser, 1996).
Molecular Docking and QSAR Studies
This compound has been involved in molecular docking and quantitative structure–activity relationship (QSAR) studies, particularly in the context of c-Met kinase inhibitors. These studies help in understanding the molecular features contributing to the inhibitory activity of compounds and in predicting biological activities (Caballero et al., 2011).
Corrosion Inhibition
In research focusing on corrosion control, derivatives of aniline, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their efficiency in inhibiting corrosion of metals in acidic environments. This illustrates the compound's potential application in material science and engineering (Bentiss et al., 2009).
Antimicrobial Activity
Some derivatives of 3-(4-Fluoro-3-methoxyphenyl)aniline have been synthesized and evaluated for their antimicrobial activities, demonstrating the compound's potential in the development of new antimicrobial agents (Yolal et al., 2012).
Electrochemical and Electrochromic Behaviors
The compound's derivatives have been studied for their electrochemical and electrochromic behaviors in ambipolar aromatic polyimides. This research highlights the potential application of these derivatives in the field of materials science, particularly in developing new electrochromic materials (Huang et al., 2011).
Eigenschaften
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO.ClH/c1-16-13-8-10(5-6-12(13)14)9-3-2-4-11(15)7-9;/h2-8H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHRTURMOPRWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-3-methoxyphenyl)aniline, HCl | |
CAS RN |
1373233-05-6 | |
| Record name | [1,1′-Biphenyl]-3-amine, 4′-fluoro-3′-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



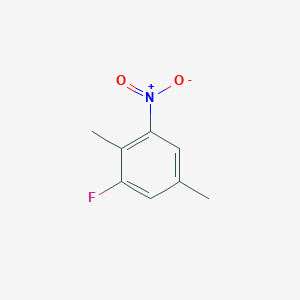
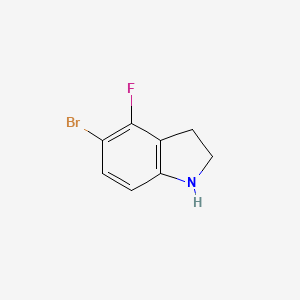
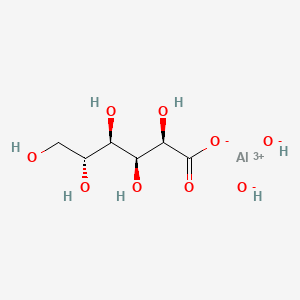
![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)
